

# Serratiopeptidase in Cardiovascular Health: An Evidence-Based Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Serratiopeptidase, a proteolytic enzyme derived from the silk worm, has garnered attention for its potential therapeutic applications in cardiovascular health. This guide provides an objective, evidence-based review of its role in atherosclerosis, inflammation, and fibrinolysis, comparing its performance with alternative cardiovascular agents. The information herein is intended to support research, scientific inquiry, and drug development endeavors.

### **Abstract**

Serratiopeptidase demonstrates notable anti-inflammatory, fibrinolytic, and potential anti-atherosclerotic properties. Preclinical and some clinical studies suggest its efficacy in reducing inflammatory markers, dissolving fibrin clots, and potentially decreasing atherosclerotic plaque. Its primary mechanism appears to involve the breakdown of protein-based inflammatory mediators and fibrin. However, a comprehensive understanding of its molecular pathways is still evolving. While promising, the existing body of evidence is limited by a lack of large-scale, long-term randomized controlled trials, making direct comparisons with established cardiovascular drugs challenging. This review synthesizes the available quantitative data, details experimental methodologies from accessible literature, and visualizes its known and proposed signaling pathways to provide a critical overview for the scientific community.

### **Quantitative Data Summary**



The following tables summarize key quantitative findings from clinical studies investigating the effects of serratiopeptidase on cardiovascular health markers.

Table 1: Effect of Serratiopeptidase on Atherosclerosis

| Study Reference<br>(Journal)                                              | Dosage    | Duration  | Key Findings                                                             |
|---------------------------------------------------------------------------|-----------|-----------|--------------------------------------------------------------------------|
| Journal of Atherosclerosis and Thrombosis (as cited in secondary sources) | 30 mg/day | 12 months | 22% reduction in carotid artery plaque thickness compared to placebo.[1] |

Table 2: Fibrinolytic and Anti-inflammatory Effects of Serratiopeptidase

| Study Reference<br>(Journal)                                               | Dosage                      | Duration | Key Findings                                                                                                           |
|----------------------------------------------------------------------------|-----------------------------|----------|------------------------------------------------------------------------------------------------------------------------|
| Archives of Medical<br>Research (as cited in<br>secondary sources)         | 40 mg/day                   | 8 weeks  | 41% increase in plasmin activity.[1]                                                                                   |
| Post-cardiovascular<br>surgery study (as<br>cited in secondary<br>sources) | 20 mg, three times<br>daily | 48 hours | Significant reduction in C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]   |
| Metabolic syndrome<br>study (as cited in<br>secondary sources)             | 25 mg, twice daily          | 16 weeks | 34% decrease in high-<br>sensitivity CRP levels<br>and a 27% reduction<br>in inflammatory cell<br>adhesion markers.[1] |

## **Experimental Protocols**



Detailed experimental protocols from the primary literature are not consistently available. The following methodologies are summarized from secondary reports and abstracts of the cited studies.

### **Study on Atherosclerotic Plaque Reduction**

- Study Design: A double-blind, placebo-controlled trial involving 240 participants with established atherosclerotic lesions.[1]
- Intervention: Participants were administered 30 mg of serratiopeptidase daily for 12 months.
- Primary Outcome Measures: The primary endpoint was the change in carotid artery plaque thickness, as measured by advanced ultrasonography.[1]
- Methodology Limitation: The full text of this study, reportedly published in the Journal of Atherosclerosis and Thrombosis, could not be retrieved. The methodology is based on summaries from other sources.

### **Study on Fibrinolytic Activity**

- Study Design: A randomized controlled trial with 180 participants identified with elevated thrombotic risk markers.[1]
- Intervention: The treatment group received 40 mg of serratiopeptidase daily for eight weeks. [1]
- Primary Outcome Measures: The main outcomes were changes in fibrinolytic activity and clot formation parameters, with a specific focus on plasmin activity.[1]
- Methodology Limitation: The original publication from the Archives of Medical Research was not accessible for a detailed protocol review.

### **Study on Post-Surgical Inflammation**

 Study Design: A comparative study of 174 post-operative patients following cardiovascular procedures.



- Intervention: Patients received 20 mg of serratiopeptidase three times a day.
- Primary Outcome Measures: The key endpoints were levels of inflammatory markers including C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) within 48 hours post-surgery.[1]
- Methodology Limitation: The complete study protocol from the publication, cited as being in Surgical Neurology, could not be obtained.

# Signaling Pathways and Mechanisms of Action Inhibition of Vascular Inflammation via MCP-1 Suppression

Serratiopeptidase has been shown to attenuate vascular inflammation by inhibiting the expression of Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 plays a crucial role in the recruitment of monocytes to sites of inflammation, a key process in the development of atherosclerosis. By reducing MCP-1 expression, serratiopeptidase may limit the influx of inflammatory cells into the vascular wall.[2][3]



Click to download full resolution via product page

Serratiopeptidase inhibition of the MCP-1 inflammatory pathway.

### **Fibrinolytic Activity**

Serratiopeptidase exhibits significant fibrinolytic activity by directly breaking down fibrin, a key component of blood clots.[4] This mechanism contributes to its potential in preventing and dissolving thrombi.





Click to download full resolution via product page

Mechanism of serratiopeptidase-mediated fibrinolysis.

### **Hypothesized Anti-inflammatory Signaling**

While direct evidence is limited, the anti-inflammatory effects of serratiopeptidase may involve modulation of key cellular signaling pathways such as PI3K/Akt and AMPK, which are known to play significant roles in cardiovascular health by regulating inflammation, cell survival, and metabolism. Further research is required to elucidate the precise interactions.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. facenaturals.com [facenaturals.com]
- 2. Serratiopeptidase Attenuates Lipopolysaccharide-Induced Vascular Inflammation by Inhibiting the Expression of Monocyte Chemoattractant Protein-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serratiopeptidase Attenuates Lipopolysaccharide-Induced Vascular Inflammation by Inhibiting the Expression of Monocyte Chemoattractant Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serrapeptase: Benefits, Side Effects, and Dosage [healthline.com]
- To cite this document: BenchChem. [Serratiopeptidase in Cardiovascular Health: An Evidence-Based Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#evidence-based-review-of-serratiopeptidase-in-cardiovascular-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com